Ethyl 2-(3-piperidinylidene)acetate hydrochloride Ethyl 2-(3-piperidinylidene)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 957472-01-4
VCID: VC2702611
InChI: InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6+;
SMILES: CCOC(=O)C=C1CCCNC1.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

Ethyl 2-(3-piperidinylidene)acetate hydrochloride

CAS No.: 957472-01-4

Cat. No.: VC2702611

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-piperidinylidene)acetate hydrochloride - 957472-01-4

Specification

CAS No. 957472-01-4
Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name ethyl (2E)-2-piperidin-3-ylideneacetate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6+;
Standard InChI Key GFIJKQHMXNKETO-WVLIHFOGSA-N
Isomeric SMILES CCOC(=O)/C=C/1\CCCNC1.Cl
SMILES CCOC(=O)C=C1CCCNC1.Cl
Canonical SMILES CCOC(=O)C=C1CCCNC1.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Ethyl 2-(3-piperidinylidene)acetate hydrochloride is an organic compound with well-defined chemical properties. It exists in stereoisomeric forms, with both (E) and (Z) configurations being documented in chemical databases. The compound is formally the hydrochloride salt of ethyl 2-(3-piperidinylidene)acetate, which alters its physicochemical properties while maintaining the core molecular structure.

Molecular Properties

The compound possesses specific molecular characteristics that define its chemical behavior and applications. These properties are summarized in the following table:

PropertyValue
CAS Number957472-01-4
Molecular FormulaC₉H₁₆ClNO₂
Molecular Weight205.68 g/mol
Parent CompoundEthyl 2-(3-piperidinylidene)acetate
Parent CID (PubChem)53410329
IUPAC NameEthyl 2-piperidin-3-ylideneacetate hydrochloride
SMILES NotationCCOC(=O)C=C1CCCNC1.Cl
InChIKeyGFIJKQHMXNKETO-UHFFFAOYSA-N

The molecular structure features a piperidine ring with a double bond at the 3-position connecting to an acetate group, which terminates with an ethyl ester. The nitrogen atom of the piperidine ring is protonated and paired with a chloride counter-ion in the salt form .

Structural Isomerism

The compound has been documented to exist in both (E) and (Z) geometric isomers, with distinct CAS numbers assigned to each configuration. The (E)-isomer is registered under CAS number 957472-02-5, while the (Z)-isomer carries CAS number 2197130-34-8 . This geometric isomerism arises from the double bond connecting the piperidine ring to the acetate moiety.

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of ethyl 2-(3-piperidinylidene)acetate hydrochloride typically involves a condensation reaction between ethyl acetate and a piperidine derivative. This process requires careful control of reaction parameters including temperature, reactant concentrations, and reaction time to achieve optimal yields and product purity.

Analytical Characterization

During and after synthesis, the compound's structure and purity are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural confirmation, while High-Performance Liquid Chromatography (HPLC) is commonly employed for purity assessment. These methods are essential to ensure the quality and identity of the synthesized compound before its application in further research or industrial processes.

Comparison with Related Compounds

The structural similarity between ethyl 2-(3-piperidinylidene)acetate hydrochloride and related compounds provides valuable insights into its chemical behavior. A structurally analogous compound, ethyl 2-(azetidin-3-ylidene)acetate hydrochloride, features a smaller four-membered azetidine ring instead of the six-membered piperidine ring . This structural variation illustrates the diversity of similar chemical scaffolds and their potential for different pharmacological activities.

Biological Activity and Mechanisms of Action

Receptor Interactions

Ethyl 2-(3-piperidinylidene)acetate hydrochloride demonstrates diverse biological activities primarily attributed to its ability to interact with specific molecular targets in biological systems. The piperidine moiety enables the compound to engage with various receptors and enzymes, potentially modulating their activity through specific binding interactions. These molecular interactions form the basis for the compound's potential pharmacological applications.

Structure-Activity Relationships

Applications in Research and Industry

Pharmaceutical Applications

Ethyl 2-(3-piperidinylidene)acetate hydrochloride serves as a versatile building block for constructing structurally diverse compounds with potential pharmaceutical applications. Its reactive functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules with targeted biological activities. This versatility makes it a valuable starting material in medicinal chemistry research.

Industrial Utility

Beyond its pharmaceutical applications, the compound finds use in the production of fine chemicals and specialty chemicals due to its reactivity and versatility in various chemical processes. The ability to participate in diverse reaction pathways makes it a useful intermediate in the synthesis of high-value chemical products across different industrial sectors.

Physical and Chemical Properties

Solubility and Stability

As a hydrochloride salt, ethyl 2-(3-piperidinylidene)acetate hydrochloride typically exhibits enhanced water solubility compared to its free base form (ethyl 2-(3-piperidinylidene)acetate). This improved solubility is beneficial for various applications, particularly in biological testing where aqueous solubility is often required. The salt form may also confer greater stability under certain storage conditions, protecting the compound from degradation .

Spectroscopic Properties

The compound possesses distinctive spectroscopic characteristics that facilitate its identification and purity assessment. Its structural features, including the conjugated double bond system connecting the piperidine ring to the acetate group, likely contribute to its UV-visible absorption profile. Additionally, characteristic IR absorptions would be expected for the ester carbonyl group and the C=C double bond .

Comparative Analysis with Parent Compound

Structural Comparison

The parent compound, ethyl 2-(3-piperidinylidene)acetate, has a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, differing from the hydrochloride salt by the absence of HCl . The conversion to the hydrochloride salt involves protonation of the nitrogen atom in the piperidine ring, which significantly alters the compound's physicochemical properties while maintaining its core structural features.

Property Differences

The addition of the hydrochloride functionality increases the molecular weight from 169.22 g/mol (free base) to 205.68 g/mol (hydrochloride salt) . This modification typically enhances water solubility and may affect the compound's stability, crystallinity, and melting point. Such differences are crucial considerations when selecting the appropriate form for specific research or industrial applications.

Table: Comparison of Parent Compound and Hydrochloride Salt

PropertyEthyl 2-(3-piperidinylidene)acetateEthyl 2-(3-piperidinylidene)acetate hydrochloride
Molecular FormulaC₉H₁₅NO₂C₉H₁₆ClNO₂
Molecular Weight169.22 g/mol205.68 g/mol
CAS NumberNot specifically provided in sources957472-01-4
Water SolubilityTypically lowerEnhanced
Chemical StabilityVariableGenerally improved
InChIKeyYTYRQDPJLVARKM-UHFFFAOYSA-NGFIJKQHMXNKETO-UHFFFAOYSA-N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator